molecular formula C13H13NO4 B12548675 1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one CAS No. 151671-43-1

1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one

Cat. No.: B12548675
CAS No.: 151671-43-1
M. Wt: 247.25 g/mol
InChI Key: CWMHUSCIECDYOT-UHFFFAOYSA-N
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Description

1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 3,4-dimethoxyphenyl group at the 3-position and an acetyl (ethanone) moiety at the 5-position. The 3,4-dimethoxy substitution on the phenyl ring contributes electron-donating effects, which may enhance π-stacking interactions and modulate solubility. The 1,2-oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is known for its stability and role in bioactive molecules.

Properties

CAS No.

151671-43-1

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

1-[3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]ethanone

InChI

InChI=1S/C13H13NO4/c1-8(15)12-7-10(14-18-12)9-4-5-11(16-2)13(6-9)17-3/h4-7H,1-3H3

InChI Key

CWMHUSCIECDYOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NO1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime, followed by cyclization with acetic anhydride to yield the oxazole ring . The reaction conditions often require a solvent such as ethanol and a catalyst like sodium acetate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone moiety to an alcohol.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes involved in inflammatory pathways, thereby reducing pain and inflammation. The oxazole ring can interact with active sites of enzymes, leading to the modulation of their activity .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • p-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]ethan-1-one (C₁₁H₈FNO₂): The 4-fluoro substituent introduces electron-withdrawing effects, reducing electron density on the aromatic ring compared to the 3,4-dimethoxy groups. Molecular Weight: 209.19 g/mol (vs. ~220 g/mol for the target compound, assuming C₁₁H₁₂O₄). Purity: 95% (commercial availability) .
  • 1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one (C₁₁H₈ClNO₂): The 4-chloro group is strongly electron-withdrawing, enhancing electrophilicity. This substitution is associated with increased antimicrobial activity in oxazole derivatives. Molecular Weight: 221.64 g/mol (higher due to Cl vs. OCH₃ groups) .

Methoxy Group Positioning

  • 2-(3,4-Dimethoxyphenyl)-1-{2-[3-(propan-2-yl)-1,2-oxazol-5-yl]pyrrolidin-1-yl}ethan-1-one (C₂₀H₂₆N₂O₄):
    • Retains the 3,4-dimethoxyphenyl group but introduces a pyrrolidine-linked oxazole. This modification increases molecular weight (358.44 g/mol) and logP (3.04), suggesting higher lipophilicity and membrane permeability .

Heterocyclic Core Modifications

Oxazole vs. Oxadiazole

  • 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol (C₁₀H₉FN₂O₂):

    • Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring, which has two nitrogen atoms. This enhances hydrogen-bonding capacity (due to the hydroxyl group) and alters metabolic pathways. Molecular weight: 208.19 g/mol .
  • 1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone: A saturated 2,3-dihydro-1,3,4-oxadiazole core improves conformational flexibility.

Triazole Derivatives

  • 1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone (C₂₀H₂₁N₅O₃S): Incorporates a triazole ring with a sulfanyl linker and pyridinyl group. The sulfur atom increases polar surface area (PSA: ~100 Ų), improving water solubility but reducing blood-brain barrier penetration .

Functional Group Variations

  • 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol: Substitution of the acetyl group with a hydroxyl group (ethanol) increases polarity (PSA: ~77 Ų vs. ~50 Ų for ketones) and hydrogen-bond donor capacity, impacting target binding .

Data Table: Key Comparative Properties

Compound Name (Example) Molecular Formula Molecular Weight (g/mol) Key Substituents/Core logP/logD Notable Properties Reference
1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one C₁₁H₁₂O₄* ~220* 3,4-dimethoxyphenyl, oxazole N/A High electron density, potential bioactivity -
p-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]ethan-1-one C₁₁H₈FNO₂ 209.19 4-fluorophenyl, oxazole N/A Improved metabolic stability
1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one C₁₁H₈ClNO₂ 221.64 4-chlorophenyl, oxazole N/A Antimicrobial activity
2-(3,4-Dimethoxyphenyl)-pyrrolidine-oxazole derivative C₂₀H₂₆N₂O₄ 358.44 Pyrrolidine linker, oxazole 3.04 High lipophilicity
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol C₁₀H₉FN₂O₂ 208.19 Oxadiazole, hydroxyl N/A Enhanced hydrogen bonding

*Estimated based on structural similarity.

Research Implications

Structural modifications in analogs of 1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one reveal critical trends:

  • Electron-donating groups (e.g., methoxy) enhance aromatic interactions but may reduce metabolic stability.
  • Heterocyclic core changes (e.g., oxadiazole, triazole) alter hydrogen-bonding capacity and bioavailability.
  • Functional group substitutions (e.g., ketone → alcohol) significantly impact polarity and target engagement.

Further experimental studies on the target compound’s logP, solubility, and bioactivity are warranted to validate these comparisons.

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